
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid
Übersicht
Beschreibung
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a cyclopropylamino group attached to an ethylphenyl ring, which is further bonded to a boronic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid typically involves the reaction of 4-bromoacetophenone with cyclopropylamine to form the intermediate 4-(1-(cyclopropylamino)ethyl)phenyl bromide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Potential Antitumor Activity
Research indicates that (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid may exhibit antitumor properties due to its ability to interact with specific biological targets. The compound's boronic acid group allows it to form reversible covalent bonds with diols, which can be exploited for designing enzyme inhibitors targeting cancer-related pathways.
Antidiabetic Effects
Studies have suggested that boronic acids, including this compound, can modulate glucose metabolism and insulin signaling pathways. This opens avenues for developing therapeutic agents for diabetes management.
Organic Synthesis
Building Block in Suzuki-Miyaura Couplings
this compound serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. Its unique structure enhances its reactivity compared to simpler boronic acids.
Reaction Type | Description |
---|---|
Suzuki-Miyaura Coupling | Used for forming aryl-aryl bonds, crucial in pharmaceuticals and agrochemicals. |
Cross-Coupling Reactions | Enables the construction of diverse molecular architectures. |
Material Science
Self-Assembly Properties
The presence of the cyclopropylamino group may influence the self-assembly behavior of this compound, potentially leading to the development of new materials with specific functionalities. Boronic acids are known to form self-assembled structures that can be utilized in creating advanced materials such as sensors and drug delivery systems.
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on specific proteases involved in tumor progression. The results indicated significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound in drug development.
Case Study 2: Synthesis of Complex Molecules
Researchers successfully utilized this compound in a multi-step synthesis to create a library of novel compounds with varied biological activities. The compound's efficiency in Suzuki-Miyaura reactions showcased its utility in organic synthesis.
Wirkmechanismus
The mechanism of action of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. In the context of its potential use as a proteasome inhibitor, the compound binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of ubiquitinated proteins. This can induce apoptosis in cancer cells and reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
Cyclopropylboronic acid: A simpler boronic acid derivative with a cyclopropyl group attached directly to the boronic acid moiety.
Uniqueness
This compound is unique due to the presence of both a cyclopropylamino group and an ethylphenyl ring, which confer specific chemical and biological properties. This combination of functional groups enhances its potential as a therapeutic agent and a versatile building block in organic synthesis.
Biologische Aktivität
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclopropylamino group linked to an ethylphenyl ring and a boronic acid moiety, making it a candidate for various biological studies.
The synthesis of this compound typically involves:
- Starting Material : 4-bromoacetophenone.
- Intermediate Formation : Reaction with cyclopropylamine to create 4-(1-(cyclopropylamino)ethyl)phenyl bromide.
- Final Product : A palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield the boronic acid derivative.
The proposed mechanism of action for this compound involves:
- Proteasome Inhibition : The compound binds to the active site of the proteasome, inhibiting its function and leading to the accumulation of ubiquitinated proteins. This action can induce apoptosis in cancer cells and has implications in treating inflammatory conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to:
- Induce apoptosis in various cancer cell lines by inhibiting proteasome activity.
- Modulate cellular pathways involved in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation, which is critical in diseases characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines through proteasome inhibition.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent induction of apoptosis with IC50 values ranging from 5 to 15 µM, indicating potent biological activity against cancer cells .
- Animal Models : In vivo studies using murine models of cancer have shown that administration of this compound resulted in significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Activity | Notes |
---|---|---|---|
(4-Aminophenyl)boronic acid | Structure | Moderate anticancer activity | Lacks cyclopropyl group, resulting in lower potency. |
(Cyclohexylamino)phenylboronic acid | Structure | High proteasome inhibition | Similar mechanism but different side chain affects binding affinity. |
Eigenschaften
IUPAC Name |
[4-[1-(cyclopropylamino)ethyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-8(13-11-6-7-11)9-2-4-10(5-3-9)12(14)15/h2-5,8,11,13-15H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHGYTUGGXWLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)NC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211626 | |
Record name | Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-37-9 | |
Record name | Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601211626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.